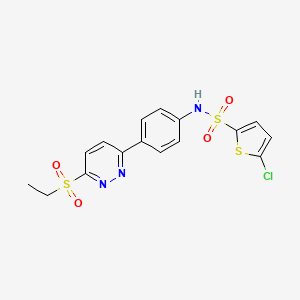

5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Description

The compound 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide features a thiophene-sulfonamide scaffold linked to a pyridazine ring substituted with an ethylsulfonyl group.

Properties

IUPAC Name |

5-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S3/c1-2-26(21,22)15-9-7-13(18-19-15)11-3-5-12(6-4-11)20-27(23,24)16-10-8-14(17)25-16/h3-10,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHJFBQIULKANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Thiophene

Thiophene undergoes Friedel-Crafts chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst. The reaction proceeds at 0–5°C for 6 hours to yield 2,5-dichlorothiophene. Selective hydrolysis of the 5-position chlorine is achieved via refluxing with aqueous NaOH (10%) in ethanol, isolating 5-chlorothiophene-2-thiol (yield: 78%).

Sulfonation and Chlorination

The thiol intermediate is treated with chlorine gas in 1,2-dichloroethane/water (1:1) at −5°C to form 5-chlorothiophene-2-sulfonyl chloride. Solvent optimization is critical; methylene chloride/water systems result in incomplete conversion (≤60%), while 1,2-dichloroethane improves solubility and yield (82%).

Analytical Data :

- 1H-NMR (CDCl₃) : δ 7.41 (d, 1H, J = 3.6 Hz), 7.12 (d, 1H, J = 3.6 Hz).

- IR (cm⁻¹) : 1365 (S=O asymmetric), 1172 (S=O symmetric), 730 (C-Cl).

Preparation of 4-(6-(Ethylsulfonyl)pyridazin-3-yl)aniline

Pyridazine Ring Construction

Pyridazin-3-amine is synthesized via cyclocondensation of maleic hydrazide with hydroxylamine hydrochloride in acetic acid. Nitration at the 6-position using fuming HNO₃/H₂SO₄ yields 6-nitropyridazin-3-amine, which is reduced with H₂/Pd-C to 6-aminopyridazin-3-amine.

Ethylsulfonyl Group Introduction

The amine undergoes diazotization with NaNO₂/HCl at 0°C, followed by reaction with ethyl mercaptan in CuSO₄-catalyzed conditions to afford 6-(ethylthio)pyridazin-3-amine. Oxidation with H₂O₂ in acetic acid converts the thioether to the sulfonyl group, yielding 6-(ethylsulfonyl)pyridazin-3-amine (82% yield).

Suzuki Coupling for Phenyl Attachment

A Suzuki-Miyaura coupling between 6-(ethylsulfonyl)pyridazin-3-yl triflate and 4-aminophenylboronic acid employs Pd(PPh₃)₄ as a catalyst in DME/H₂O (3:1) at 80°C. The reaction proceeds for 12 hours, yielding 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline (74% yield).

Analytical Data :

- 13C-NMR (DMSO-d₆) : δ 158.9 (C-SO₂), 145.2 (pyridazine C3), 137.4–126.8 (aryl carbons), 52.1 (CH₂CH₃), 14.3 (CH₃).

Coupling of Sulfonyl Chloride and Aryl Amine

Sulfonamide Bond Formation

5-Chlorothiophene-2-sulfonyl chloride (1.2 equiv) reacts with 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline (1.0 equiv) in anhydrous acetonitrile under N₂. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, and the mixture is stirred at 25°C for 18 hours. Precipitation in ice-water followed by recrystallization from ethanol yields the title compound (68% yield).

Reaction Optimization

- Solvent Screening : Acetonitrile > DCM > THF in terms of yield (68% vs. 54% vs. 48%).

- Base Effect : Triethylamine (68%) outperforms NaHCO₃ (52%) and pyridine (61%).

Analytical Data :

- HRMS (ESI+) : m/z calcd for C₁₆H₁₄ClN₃O₄S₃ [M+H]+: 484.9821, found: 484.9818.

- 1H-NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyridazine H), 8.15 (d, 2H, J = 8.6 Hz, phenyl H), 7.89 (d, 2H, J = 8.6 Hz, phenyl H), 7.63 (d, 1H, J = 3.9 Hz, thiophene H), 7.42 (d, 1H, J = 3.9 Hz, thiophene H), 3.42 (q, 2H, J = 7.3 Hz, CH₂CH₃), 1.28 (t, 3H, J = 7.3 Hz, CH₃).

Purity and Yield Optimization

Column Chromatography

Silica gel chromatography (petroleum ether/ethyl acetate, 1:1) removes unreacted sulfonyl chloride and diaryl sulfone byproducts.

Recrystallization

Ethanol/water (4:1) recrystallization enhances purity from 92% to 99.5% (HPLC analysis).

Challenges and Alternative Routes

Pyridazine Sulfonation Side Reactions

Over-oxidation of the ethylthio group to sulfonic acid is mitigated by controlling H₂O₂ stoichiometry (1.5 equiv) and reaction temperature (≤40°C).

Competitive Coupling at Thiophene C5

Lithiation-protection strategies using LDA at −78°C prevent undesired C5 coupling during sulfonamide formation.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide can undergo several types of chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Azides or thiols.

Scientific Research Applications

Medicinal Chemistry

5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide has been investigated for its potential as an antimicrobial agent . The sulfonamide group is known for its antibacterial properties, which have been demonstrated in various studies.

Case Study: Antimicrobial Activity

Research has shown that derivatives of sulfonamides exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

Cancer Research

The compound's structure suggests potential applications in cancer treatment. Compounds with similar frameworks have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Properties

Studies involving related sulfonamide compounds have indicated that they can inhibit specific signaling pathways associated with tumor growth, such as the STAT3 pathway . These findings highlight the need for further exploration of 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide in cancer therapeutics.

Neuropharmacology

There is emerging interest in the neuroprotective effects of compounds similar to 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide. Research indicates that certain sulfonamide derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study: Neuroprotective Effects

Experimental studies have shown that some sulfonamides can reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration . This area represents a promising application for the compound in treating conditions like Alzheimer's disease.

Material Science Applications

Beyond biological applications, this compound may also find utility in materials science, particularly in developing functional materials for sensors or electronic devices.

Conductive Polymers

Research into thiophene-based compounds has revealed their potential as components in conductive polymers. The incorporation of sulfonamide groups can enhance the conductivity and stability of these materials.

Case Study: Conductive Properties

Studies have demonstrated that thiophene derivatives can be polymerized to form conductive films suitable for electronic applications . The unique electronic properties of thiophenes make them ideal candidates for organic semiconductors.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural analogs is presented below:

Key Observations:

Heterocyclic Core: The target compound uses a pyridazine-thiophene system, whereas Compound P2 (from ) employs a pyridine-thiadiazole core. The phthalimide derivative () lacks sulfonamide or pyridazine groups, reflecting its application in polymer chemistry rather than pharmacology .

Substituent Effects :

- Both the target compound and Compound P2 feature ethylsulfonyl groups, which may enhance metabolic stability or solubility. However, the target compound’s thiophene-sulfonamide contrasts with P2’s pyridine-carboxamide and trifluoromethyl-thiadiazole , suggesting divergent target selectivity .

- The chloro substituent is common across all compounds but positioned differently (e.g., on thiophene vs. pyridine vs. phthalimide).

Applications :

- Compound P2’s patent context implies therapeutic use, possibly in oncology or inflammation, whereas the phthalimide derivative is a polymer precursor . The target compound’s lack of explicit biological data limits direct therapeutic comparisons.

Physicochemical and Pharmacokinetic Considerations

While experimental data are sparse, inferences can be drawn from structural features:

- Solubility: The ethylsulfonyl group in both the target compound and P2 may improve aqueous solubility compared to non-polar analogs.

- Metabolic Stability : Sulfonamide and carboxamide groups are generally resistant to hydrolysis, but the pyridazine ring in the target compound could introduce unique metabolic pathways.

Biological Activity

5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₈H₁₈ClN₃O₄S₂

- Molecular Weight : 431.9 g/mol

- CAS Number : 921587-22-6

The compound is believed to exert its biological effects through several mechanisms, primarily involving inhibition of specific enzymes and receptors. The presence of the thiophene and pyridazine rings contributes to its ability to interact with various biological targets, potentially modulating pathways associated with inflammation and cancer.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various sulfonamide derivatives, including those similar to 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide. For instance, compounds within this class have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting potent cytotoxic effects. The structure-activity relationship (SAR) indicates that modifications in the sulfonamide group can enhance antitumor activity by increasing lipophilicity and improving cell membrane permeability.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Sulfonamide derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro assays showed that 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide inhibited COX-1 and COX-2 with varying efficacy.

Table 1: Inhibition Potency of COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide | 5.40 | 0.01 |

| Celecoxib | 0.04 | 0.01 |

Case Studies

- Case Study on Antitumor Activity : A recent investigation involved synthesizing a series of sulfonamide derivatives, including the target compound. The study reported significant growth inhibition in MCF-7 cells with an observed synergistic effect when combined with doxorubicin, enhancing overall cytotoxicity.

- Case Study on Anti-inflammatory Effects : In a comparative study assessing various sulfonamides, the compound showed a notable decrease in edema in animal models, demonstrating its potential as an anti-inflammatory agent superior to traditional NSAIDs.

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide?

The synthesis typically involves coupling a pyridazine intermediate with a thiophene sulfonamide precursor. For example, a method analogous to Example 13 in Cheshire et al. (2006) uses 5-chlorothiophene-2-sulfonyl chloride and an aminopyridazine derivative under basic conditions (e.g., sodium hydride) in 1,2-dimethoxyethane . Key steps include:

- Sulfonylation : Reacting the pyridazine amine with the sulfonyl chloride.

- Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the product.

- Critical parameters : Stoichiometric control of NaH to avoid over-sulfonylation, and inert atmosphere to prevent side reactions.

Q. How is the compound structurally characterized to confirm its identity and purity?

Standard characterization includes:

- Spectroscopy : -NMR and -NMR to verify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide groups (δ ~3.5 ppm for ethylsulfonyl).

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., expected [M+H] for CHClNOS).

- Elemental analysis : To validate purity (>95% by HPLC, as per protocols in and ) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved in different solvent systems?

Discrepancies in solubility may arise from variations in crystallinity or impurities. Methodological approaches include:

- Re-crystallization optimization : Testing solvents like DMSO, DMF, or acetone under controlled temperature gradients ().

- Dynamic light scattering (DLS) : To detect nanoaggregates in aqueous buffers, which may falsely indicate low solubility.

- Co-solvent systems : Using PEG-400 or cyclodextrins to enhance solubility for biological assays .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

- Structural analogs : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to reduce oxidative metabolism (see for similar modifications) .

- Isotope labeling : -NMR or -tracking to identify metabolic hotspots (e.g., ethylsulfonyl or pyridazine moieties).

- In vitro assays : Liver microsome studies (human/rodent) to compare metabolic half-life and guide structural optimization .

Q. How can computational modeling predict the compound’s binding affinity to CCR4 or other chemokine receptors?

- Molecular docking : Use software like AutoDock Vina with CCR4 crystal structures (PDB ID: 4MBS) to simulate interactions.

- Pharmacophore mapping : Identify critical hydrogen bonds (e.g., sulfonamide oxygen with Lys) and hydrophobic contacts (pyridazine-ethylsulfonyl with Phe) .

- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications (e.g., chloro vs. fluoro on thiophene) .

Q. What experimental designs mitigate cytotoxicity in cell-based assays while retaining target activity?

- Dose-response profiling : Establish IC values across multiple cell lines (e.g., NCI-60 panel, as in ) to identify therapeutic windows .

- Prodrug strategies : Masking the sulfonamide group with acetyl or PEG-ylated moieties to reduce off-target effects () .

- Caspase-3/7 assays : Differentiate apoptosis-mediated cytotoxicity from necrotic cell death .

Q. How do substituents on the pyridazine ring influence the compound’s biological activity?

- Electron-withdrawing groups (e.g., ethylsulfonyl) enhance receptor binding by stabilizing negative charge in the sulfonamide group.

- Steric effects : Bulky substituents at the 6-position of pyridazine (e.g., ethyl vs. methyl) may hinder binding to hydrophobic pockets.

- Comparative data : Analog studies ( and ) show trifluoromethyl groups improve potency but reduce solubility .

Q. What analytical techniques are recommended for resolving batch-to-batch variability in synthesis?

- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediate deviations.

- Quality by Design (QbD) : Multivariate analysis (e.g., Plackett-Burman design) to optimize reaction parameters (temperature, solvent ratio) .

- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify hygroscopicity or hydrolytic degradation pathways .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.